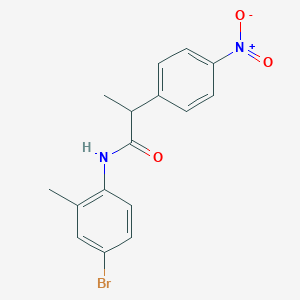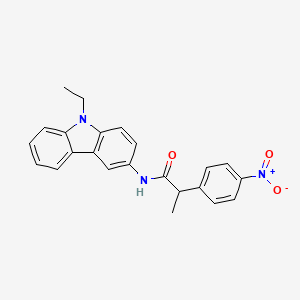![molecular formula C16H21BrClNO5 B4076814 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076814.png)
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane;oxalic acid
概要
説明
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane; oxalic acid is a chemical compound with the molecular formula C14H19BrClNO. It is known for its unique structure, which includes a bromine and chlorine substituted phenoxy group attached to an azepane ring via an ethyl linker. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane typically involves the reaction of 2-bromo-4-chlorophenol with an appropriate azepane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of iodinated or other substituted derivatives.
Oxidation Reactions: Formation of phenolic oxides or quinones.
Reduction Reactions: Formation of dehalogenated products.
Coupling Reactions: Formation of biaryl or other coupled products.
科学的研究の応用
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane: Similar structure but with different substitution pattern on the phenoxy group.
1-[2-(2-Bromo-4-fluorophenoxy)ethyl]azepane: Fluorine substitution instead of chlorine.
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane: Methyl substitution instead of chlorine.
Uniqueness
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications and applications .
特性
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO.C2H2O4/c15-13-11-12(16)5-6-14(13)18-10-9-17-7-3-1-2-4-8-17;3-1(4)2(5)6/h5-6,11H,1-4,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZSOGRRDRANDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


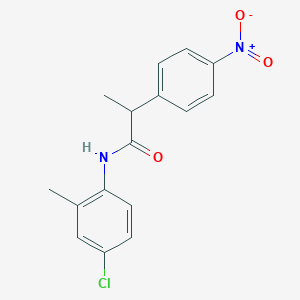
![1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076764.png)
![1-[3-(4-Tert-butyl-2-chlorophenoxy)propyl]piperazine;hydrochloride](/img/structure/B4076767.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4076774.png)
![3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076785.png)
![1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076792.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076797.png)
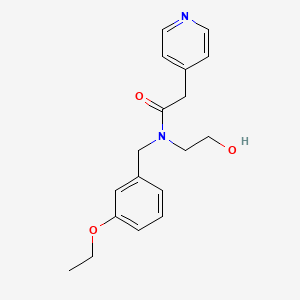
![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4076802.png)
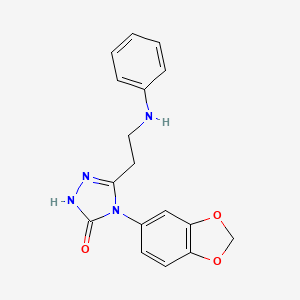
![N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]-3-nitrobenzamide](/img/structure/B4076809.png)
![2-[3-(4-methoxyphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076821.png)
